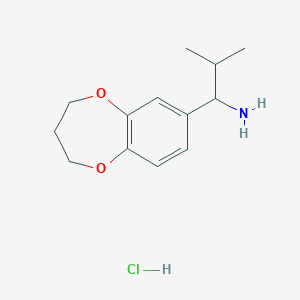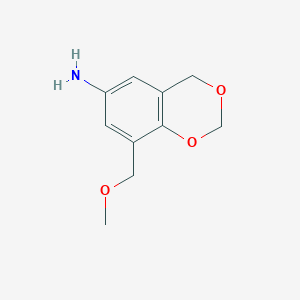
8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine, abbreviated as 8-MMBD, is a cyclic amine compound commonly used in scientific research. It is a derivative of the benzodioxin family of compounds and is one of the most widely studied compounds in the field of medicinal chemistry. 8-MMBD has been used in research studies to investigate its potential as a therapeutic agent, as well as its potential to be used as a diagnostic tool. 8-MMBD has a wide range of applications in the field of medicinal chemistry, and its structure and properties make it an attractive target for drug discovery and development.
作用機序
The mechanism of action of 8-MMBD is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as a prodrug, which can be metabolized in the body to produce a therapeutic agent. Additionally, 8-MMBD has been shown to interact with certain receptors in the body, such as the serotonin receptor, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-MMBD are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to interact with certain receptors in the body, such as the serotonin receptor. Additionally, 8-MMBD has been shown to have anti-cancer activity and to act as a prodrug, which can be metabolized in the body to produce a therapeutic agent.
実験室実験の利点と制限
The advantages of using 8-MMBD in lab experiments include its high solubility in water, its low toxicity, and its stability in the presence of light and air. Additionally, 8-MMBD is relatively easy to synthesize and is available commercially. The main limitation of 8-MMBD is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in the body.
将来の方向性
The future directions for 8-MMBD research include further investigation into its mechanism of action and its potential to be used as a therapeutic agent. Additionally, further research is needed to investigate its potential to be used as a diagnostic tool and to explore its potential as an anti-cancer agent. Additionally, further research is needed to explore the potential of 8-MMBD as a drug delivery system. Lastly, further research is needed to investigate the potential of 8-MMBD to interact with other receptors in the body, such as the GABA receptor.
合成法
The synthesis of 8-MMBD is a relatively simple process. It can be synthesized from the reaction of 2,4-dihydroxy-1,3-benzodioxin with an alkylating agent, such as dimethyl sulfate. This reaction yields the desired 8-MMBD product in high yields. Alternatively, 8-MMBD can also be synthesized from the reaction of 2,4-dihydroxy-1,3-benzodioxin with an alkylating agent and a base, such as sodium hydroxide. This reaction yields the desired 8-MMBD product in high yields.
科学的研究の応用
8-MMBD has been studied extensively in the field of medicinal chemistry. It has been used in research studies to investigate its potential as a therapeutic agent, as well as its potential to be used as a diagnostic tool. 8-MMBD has been used in studies to investigate its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and its ability to act as a prodrug, which can be metabolized in the body to produce a therapeutic agent. 8-MMBD has also been studied for its potential as an anti-cancer agent and as a drug delivery system.
特性
IUPAC Name |
8-(methoxymethyl)-4H-1,3-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8/h2-3H,4-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIXQYPAANBUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC2=C1OCOC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-1-butyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143509.png)
![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)
![6-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid](/img/structure/B6143515.png)

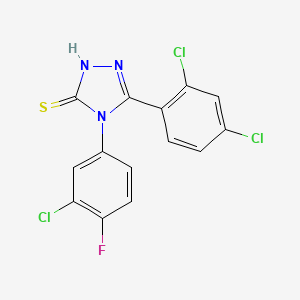

![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)
![3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B6143555.png)
![3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/structure/B6143564.png)
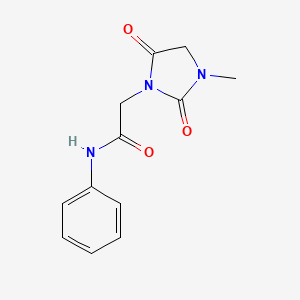

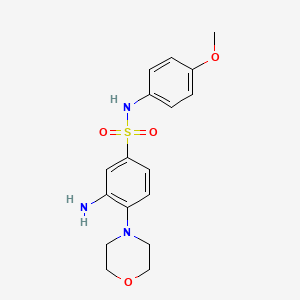
![2-(1-chloroethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143586.png)
